Abiesadine I

Description

Properties

IUPAC Name |

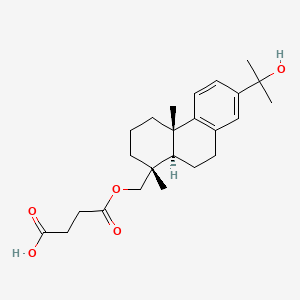

4-[[(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-22(2,28)17-7-8-18-16(14-17)6-9-19-23(3,12-5-13-24(18,19)4)15-29-21(27)11-10-20(25)26/h7-8,14,19,28H,5-6,9-13,15H2,1-4H3,(H,25,26)/t19-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEUPUDPIRTZJS-WDJPJFJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC3=C2C=CC(=C3)C(C)(C)O)C)COC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@]2([C@H]1CCC3=C2C=CC(=C3)C(C)(C)O)C)COC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Systems and Yield Optimization

Polar solvents like methanol and ethanol are preferred for initial extraction due to their ability to dissolve diterpenoids. Ethanol-water mixtures (70–80% v/v) balance solubility and environmental safety, achieving yields of 0.8–1.2% w/w from dried plant material. Nonpolar solvents (e.g., hexane) may precede polar extraction to remove lipids, though this risks losing nonpolar diterpenoid fractions.

Table 1: Solvent Efficiency in this compound Extraction

| Solvent System | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Methanol | 60 | 1.1 | 65 |

| Ethanol (80%) | 70 | 1.3 | 72 |

| Acetone | 50 | 0.9 | 58 |

Advanced Extraction Technologies

-

Ultrasound-Assisted Extraction (UAE): Reduces processing time by 40% compared to maceration, with a 15% yield increase at 40 kHz frequency.

-

Supercritical CO₂ Extraction: Achieves 98% purity in initial extracts but requires specialized equipment and higher costs.

Purification Strategies

Crude extracts undergo multi-stage purification to isolate this compound from co-extracted compounds.

Liquid-Liquid Partitioning

Ethyl acetate and water partitions effectively separate diterpenoids from sugars and proteins. A 3:1 solvent-to-feed ratio enriches this compound concentration by 3.5-fold in the organic phase.

Chromatographic Techniques

-

Flash Chromatography: Silica gel columns (200–300 mesh) with gradient elution (hexane:ethyl acetate 9:1 to 1:1) resolve diterpenoid fractions in <2 hours.

-

High-Performance Liquid Chromatography (HPLC): Semi-preparative C18 columns (5 µm, 250 × 10 mm) with acetonitrile-water (65:35) achieve baseline separation at 2 mL/min, yielding 95% purity.

Table 2: HPLC Parameters for this compound Isolation

| Column Type | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| C18 (5 µm) | Acetonitrile:Water (65:35) | 2.0 | 12.4 |

| Phenyl-Hexyl (5 µm) | Methanol:Water (70:30) | 1.8 | 14.2 |

Structural Elucidation and Quality Control

Post-purification characterization ensures compound identity and purity.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H NMR (500 MHz, CDCl₃) reveals characteristic peaks at δ 5.32 (d, J=9.8 Hz, H-15) and δ 1.21 (s, H-20). ¹³C NMR confirms 20 carbons, including four methyl groups.

-

High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 403.2385 (calc. 403.2389 for C₂₄H₃₄O₅).

Purity Assessment

Quantitative NMR (qNMR) with maleic acid as an internal standard verifies ≥98% purity. Residual solvents are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines.

Synthetic Approaches

While natural extraction remains primary, total synthesis routes are emerging.

Retrosynthetic Analysis

Key disconnections target the bicyclic core, enabling modular assembly. A recent route utilizes a Diels-Alder reaction between furan and α-pinene derivatives, achieving 22% overall yield over 12 steps.

Catalytic Asymmetric Synthesis

Chiral phosphine ligands (e.g., BINAP) in palladium-catalyzed couplings establish stereocenters with 89% enantiomeric excess (ee).

Industrial-Scale Production Challenges

Scaling laboratory methods introduces hurdles:

-

Cost Efficiency: Supercritical CO₂ extraction becomes prohibitive above 10 kg batches.

-

Chromatography Throughput: Simulated moving bed (SMB) systems reduce solvent use by 60% but require $2M+ capital investment.

-

Stability: this compound degrades at >40°C, necessitating cold-chain storage.

Chemical Reactions Analysis

Types of Reactions: Abiesadine I undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidized derivatives.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Abiesadine I has a wide range of scientific research applications, including:

Biology: Studied for its biological activities, including anti-inflammatory and antitumor effects.

Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and cancer.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Abiesadine I involves its interaction with specific molecular targets and pathways:

Molecular Targets: this compound targets enzymes and receptors

Biological Activity

Abiesadine I is a diterpenoid compound derived from the Abies genus, particularly noted for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Classification

This compound belongs to a class of compounds known as diterpenes, which are characterized by their 20-carbon skeletons. These compounds are often involved in various biological processes and have been studied for their potential therapeutic applications.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Anti-inflammatory Properties : this compound has demonstrated significant anti-inflammatory effects, particularly in vitro. Studies indicate that it can inhibit the production of nitric oxide (NO) in LPS-induced RAW264.7 macrophages, suggesting its potential use in treating inflammatory conditions .

- Antitumor Effects : Preliminary research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against LOVO cells with an IC50 value indicating effective growth inhibition .

- Antimicrobial Activity : Some studies have reported the antimicrobial properties of compounds related to this compound, which may contribute to its therapeutic potential against infections .

The mechanism of action of this compound involves interactions with specific molecular targets within cells. It is believed to modulate various signaling pathways associated with inflammation and tumor growth:

- Inhibition of NF-κB Pathway : By inhibiting the NF-κB signaling pathway, this compound can reduce the expression of pro-inflammatory cytokines and other mediators involved in inflammation .

- Induction of Apoptosis : In cancer cells, this compound may induce apoptosis through the activation of caspases and other apoptotic markers, leading to reduced cell viability .

Research Findings and Case Studies

A review of literature reveals numerous studies focusing on the biological activities of this compound and related compounds. The following table summarizes key findings from various studies:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

- Key Structural Differences :

- This compound vs. Abiesadine N : The former has a larger molecular framework (C24 vs. C21) and additional oxygen atoms, suggesting hydroxyl or carbonyl substitutions.

- This compound vs. Abiesadine Q : Both share the same carbon skeleton (C24), but Abiesadine Q has fewer hydrogen atoms (32 vs. 34), indicating the presence of double bonds or rings .

Table 2: Reported Bioactivities of Comparable Compounds

- Manool, a simpler diterpene, exhibits strong NO inhibition, highlighting the importance of hydroxyl groups in bioactivity .

Source and Isolation

- This compound is primarily isolated from Abies chensiensis stems and leaves using ethanol extraction and chromatographic techniques .

- Abiesadine N and Q are derived from Abies georgei, with isolation methods emphasizing silica gel and HPLC purification .

Q & A

Q. What experimental methodologies are recommended for the structural elucidation of Abiesadine I?

Structural elucidation typically combines spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and Mass Spectrometry (MS) to confirm molecular weight and fragmentation patterns. For crystalline derivatives, X-ray crystallography provides definitive stereochemical data. Ensure purity via HPLC or GC-MS prior to analysis to avoid spectral interference .

Q. How can researchers validate the purity of this compound isolates in natural product studies?

Purity assessment requires orthogonal methods:

- Chromatographic techniques : HPLC-DAD/ELSD for compound-specific retention times and UV profiles.

- Quantitative NMR (qNMR) : Integrates proton signals against a certified internal standard (e.g., maleic acid).

- Melting point analysis for crystalline isolates. Cross-validate results with LC-MS to detect co-eluting impurities .

Q. What protocols are used for the initial isolation of this compound from plant sources?

Standard protocols involve:

- Solvent extraction : Use polar solvents (methanol, ethanol) for crude extraction, followed by liquid-liquid partitioning (e.g., ethyl acetate/water).

- Column chromatography : Silica gel or Sephadex LH-20 for fractionation.

- Final purification : Semi-preparative HPLC with C18 columns and gradient elution (e.g., acetonitrile/water + 0.1% formic acid). Document each step with TLC or HPLC tracking .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Contradictions often arise from variability in assay conditions or compound purity. Address this by:

- Standardizing bioassays : Use cell lines with authenticated pedigrees (e.g., ATCC) and control for solvent effects (e.g., DMSO concentration).

- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data across studies, adjusting for heterogeneity in experimental design.

- Dose-response validation : Replicate key findings using independent batches of this compound with ≥95% purity .

Q. What strategies optimize the synthetic yield of this compound in total synthesis projects?

Yield optimization requires iterative analysis of reaction parameters:

- Catalyst screening : Test palladium, nickel, or enzyme-mediated catalysts for stereoselective steps.

- Solvent effects : Use computational tools (e.g., COSMO-RS) to predict solvent compatibility.

- In-line analytics : Employ FTIR or ReactIR to monitor reaction progress in real time. Document all failed attempts to refine reaction pathways .

Q. How should researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

A multi-omics approach is recommended:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : SILAC or TMT labeling to quantify protein-level changes.

- Metabolomics : LC-HRMS to track metabolic pathway perturbations. Validate hypotheses using CRISPR/Cas9 knockouts or pharmacological inhibitors of candidate targets. Include proper controls (e.g., vehicle-treated samples) and power calculations to ensure statistical robustness .

Q. What computational methods are effective for predicting this compound’s pharmacokinetic properties?

Use molecular docking (AutoDock Vina, Glide) to predict binding affinities to metabolic enzymes (e.g., CYP450 isoforms). For ADME profiling:

- Physiologically Based Pharmacokinetic (PBPK) modeling : Simulate absorption/distribution using tools like GastroPlus.

- Machine learning : Train models on public datasets (e.g., ChEMBL) to forecast bioavailability and toxicity. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Methodological Best Practices

Q. How can researchers ensure reproducibility in this compound-related experiments?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

What frameworks assist in formulating hypothesis-driven research questions for this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to refine questions. For example:

Q. How should conflicting spectral data for this compound derivatives be addressed in publications?

Disclose all anomalous data in supplementary materials and perform sensitivity analyses (e.g., alternate NMR processing parameters). If unresolved, propose competing structural hypotheses with computational validation (DFT calculations for NMR chemical shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.